molecular formula C13H20O9 B3056845 [3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate CAS No. 7468-47-5

[3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate

Cat. No. B3056845
CAS RN: 7468-47-5
M. Wt: 320.29 g/mol
InChI Key: OBVFJYUDIWPVKD-UHFFFAOYSA-N
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Description

“[3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate” is a chemical compound with the molecular formula C33H36O17 . It is a type of flavonoid and glycoside .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C33H36O17/c1- 13 (35) 45- 23- 12- 44- 31 (32 (47- 15 (3) 37) 29 (23) 46- 14 (2) 36) 25- 19 (39) 10- 21- 24 (30 (25) 43- 4) 18 (38) 9- 20 (49- 21) 16- 5- 7- 17 (8- 6- 16) 48- 33- 28 (42) 27 (41) 26 (40) 22 (11- 34) 50- 33/h5- 10,22- 23,26- 29,31- 34,39- 42H,11- 12H2,1- 4H3 . This string provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate” include a molecular weight of 704.634 and a monoisotopic mass of 704.19525 . More detailed properties such as melting point, boiling point, and density are not available in the sources I have access to.

Scientific Research Applications

Compound Identification and Derivatives

  • A study by Guo et al. (2014) identified various compounds from Rhododendron mariae Hance, including derivatives similar in structure to [3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate. These compounds showed significant inhibitory effects on nitric oxide production in activated mouse macrophages, indicating potential anti-inflammatory properties (Guo et al., 2014).

Reactivity and Synthesis

  • Ancerewicz, Vogel, and Schenk (1996) studied the Diels‐Alder reactivity of related compounds, providing insights into the chemical reactivity and potential for synthesizing novel derivatives of such compounds (Ancerewicz et al., 1996).

Enzymatic Applications

  • Research by Cortijos and Snape (2008) on the enzymatic desymmetrisation of a closely related compound, (2-hydroxymethyl-oxiranyl)-methanol, highlights the potential for using enzymes to modify similar compounds for specific purposes, such as creating enantiomerically pure substances (Cortijos & Snape, 2008).

Marine Fungus Derivatives

  • Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., demonstrating the diversity of natural sources for derivatives of [3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate and their potential applications in various fields (Wu et al., 2010).

Synthesis and Analysis

  • Llovera et al. (2005) worked on the synthesis of esters derived from 4-(hydroxymethyl)furan-2(5H)-one, a structurally related compound. Their work provides insight into analytical methods and synthesis techniques that could be applicable to [3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate (Llovera et al., 2005).

Biological Activity

  • The study of furan oligomers and beta-carbolines from terrestrial streptomycetes by Fotso et al. (2008), which included compounds similar to [3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate, reveals the potential biological activity of such compounds, including antimicrobial effects (Fotso et al., 2008).

properties

IUPAC Name

[4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVFJYUDIWPVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323272
Record name Methyl 2,3,4-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate

CAS RN

7468-47-5
Record name NSC403470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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